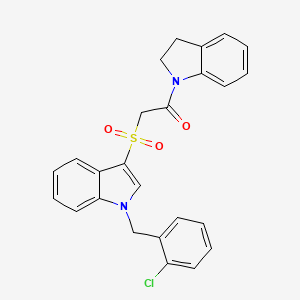
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a complex organic compound that falls under the category of sulfonyl indoles. It's a part of an intriguing family of compounds known for their diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis involving indole and sulfonylation reactions. The initial step often involves the chlorination of benzyl groups, followed by coupling reactions to introduce the indole ring. The reaction conditions usually require a controlled environment, with specific temperatures and pH levels to ensure the successful formation of the sulfonyl-indole structure.
Industrial Production Methods
On an industrial scale, the production may utilize automated synthesis processes to ensure consistency and scalability. These methods often involve high-throughput techniques and stringent quality control measures to maintain the purity and efficacy of the compound.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation, particularly at the indole moiety, forming various oxidative derivatives.
Reduction: : Reduction reactions can occur, especially targeting the sulfonyl group, potentially converting it to a sulfoxide or sulfone.
Substitution: : The indole and benzyl groups can participate in various substitution reactions, making the compound versatile in chemical synthesis.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Acidic or basic catalysts might be used to facilitate substitution reactions.
Major Products Formed
The primary products depend on the type of reaction. For example, oxidation may lead to sulfoxide derivatives, while reduction can yield sulfonamide structures.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of novel pharmaceuticals and agrochemicals.
Biology
Biologically, the compound exhibits significant activity in various assays. It is often studied for its potential use as an anti-cancer agent, given its ability to interfere with cellular pathways associated with tumor growth.
Medicine
In the medical field, it is being explored for its therapeutic potential in treating inflammatory diseases and certain types of cancer. Its unique chemical structure allows it to interact with specific biological targets.
Industry
Industrially, the compound finds application in the development of new materials, particularly in the realm of specialty chemicals. It is also used in the manufacturing of dyes and pigments due to its stable chemical properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The sulfonyl and indole groups allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid
2-(2-chlorobenzylidene)-1-indanone
N-(2-chlorobenzyl)-1H-indole-3-sulfonamide
Uniqueness
Compared to similar compounds, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone stands out due to its unique sulfonyl-indole structure, which imparts distinct chemical reactivity and biological activity. This structural uniqueness enables it to perform a broader range of chemical reactions and interact with diverse biological targets, making it valuable in both scientific research and industrial applications.
属性
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S/c26-21-10-4-1-8-19(21)15-27-16-24(20-9-3-6-12-23(20)27)32(30,31)17-25(29)28-14-13-18-7-2-5-11-22(18)28/h1-12,16H,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPULNPRUBBURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2982999.png)

![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)
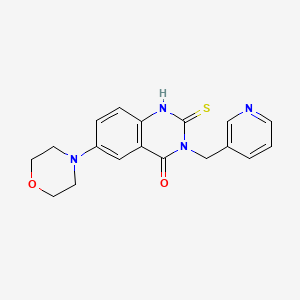
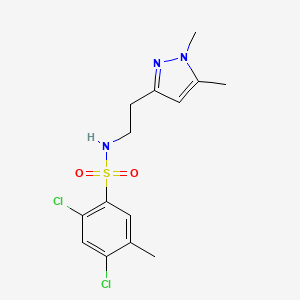
![1-[(3-Chlorophenyl)methyl]benzimidazole](/img/structure/B2983005.png)
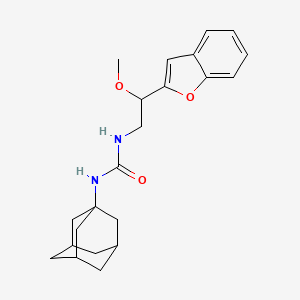
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one](/img/structure/B2983007.png)
![N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983010.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983012.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2983017.png)
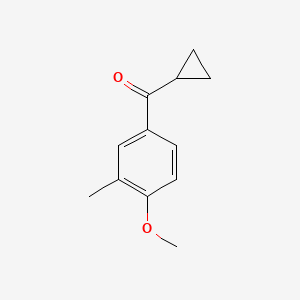
![2-(butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2983019.png)
